

# A Comprehensive Review of 2-Fluorobenzohydrazide: Synthesis, Properties, and Biological Activities

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## Compound of Interest

Compound Name: 2-Fluorobenzohydrazide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Fluorobenzohydrazide** ( $C_7H_7FN_2O$ ), a fluorinated aromatic compound featuring a reactive hydrazide functional group, has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique structural characteristics, including the presence of an electronegative fluorine atom, contribute to altered electronic properties and reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of **2-Fluorobenzohydrazide**, encompassing its synthesis, physicochemical properties, and a detailed examination of its antimicrobial and anticancer activities. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with therapeutic potential.

## Physicochemical Properties

**2-Fluorobenzohydrazide** is a white to pale brown crystalline powder at room temperature.[1]  
[2] The introduction of a fluorine atom at the ortho position of the benzene ring significantly influences its chemical and physical properties.[3]

Table 1: Physicochemical Properties of **2-Fluorobenzohydrazide**

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> O	[4]
Molecular Weight	154.14 g/mol	[4]
Melting Point	70-74 °C	[1]
Appearance	White to pale brown powder or crystalline powder	[1][2]
Solubility	Soluble in Methanol	[1]
CAS Number	446-24-2	[4]

## Synthesis of 2-Fluorobenzohydrazide and Its Derivatives

The primary synthetic route to **2-Fluorobenzohydrazide** involves the reaction of a 2-fluorobenzoic acid derivative, typically an ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common method for the preparation of hydrazides.

### General Synthesis of 2-Fluorobenzohydrazide

A common laboratory-scale synthesis involves the refluxing of methyl 2-fluorobenzoate with an excess of hydrazine hydrate in a suitable solvent such as ethanol. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or crystallization.

### Experimental Protocol: Synthesis of 2-Fluorobenzohydrazide Derivatives

The following protocol describes a general method for the synthesis of hydrazone derivatives from **2-Fluorobenzohydrazide**.

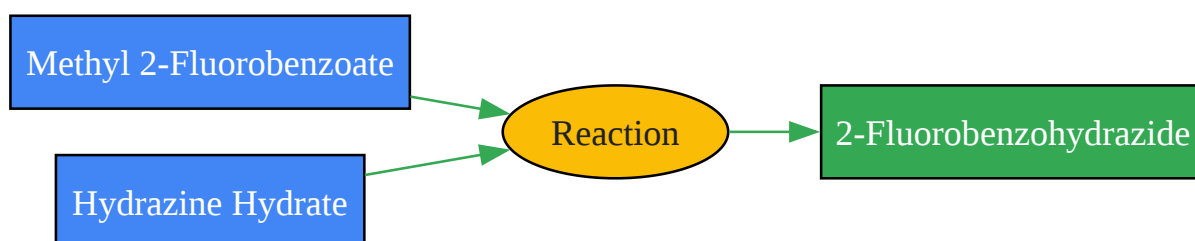
Materials:

- **2-Fluorobenzohydrazide**

- Substituted aldehyde or ketone
- Ethanol (or other suitable solvent)
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve **2-Fluorobenzohydrazide** (1 equivalent) in ethanol in a round-bottom flask.
- Add the desired aldehyde or ketone (1 equivalent) to the solution.
- Add a catalytic amount (2-3 drops) of glacial acetic acid.
- Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent.[5]



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Synthesis of **2-Fluorobenzohydrazide**.

## Spectroscopic Data

The structure of **2-Fluorobenzohydrazide** and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **2-Fluorobenzohydrazide**

Technique	Key Features	Reference(s)
$^1\text{H}$ NMR	Signals corresponding to aromatic protons and the -NH and -NH <sub>2</sub> protons of the hydrazide group.	[3]
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon and the aromatic carbons, with splitting patterns due to C-F coupling.	[3]
IR (cm <sup>-1</sup> )	Strong absorption for C=O stretching (amide I band) around 1650-1670 cm <sup>-1</sup> , and N-H stretching vibrations around 3200-3400 cm <sup>-1</sup> .	[3]
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight of the compound.	[3]

## Crystal Structure

The three-dimensional arrangement of atoms in **2-Fluorobenzohydrazide** derivatives has been elucidated through single-crystal X-ray diffraction studies. For instance, the crystal structure of N'-(2-Fluorobenzoyl)benzohydrazide reveals a non-planar molecule with the fluorine atom disordered over multiple positions.[6] The molecules in the crystal lattice are stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[6] Such structural insights are crucial for understanding intermolecular interactions and for rational drug design.

Table 3: Crystal Data for a **2-Fluorobenzohydrazide** Derivative (N'-(2-Fluorobenzoyl)benzohydrazide)

Parameter	Value	Reference(s)
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FN <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	258.25	[6]
Crystal System	Monoclinic	[6]
Space Group	P2 <sub>1</sub> /c	[6]
Unit Cell Dimensions	a = 4.7698(10) Å, b = 5.2435(10) Å, c = 23.913(5) Å, β = 100.89(3)°	[6]

## Biological Activities

**2-Fluorobenzohydrazide** and its derivatives have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

## Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to possess significant antimicrobial properties.[7] While specific MIC values for the parent **2-Fluorobenzohydrazide** are not widely reported in the reviewed literature, numerous studies have demonstrated the potent antimicrobial activity of its derivatives against a variety of bacterial and fungal strains.[5][8] The antimicrobial activity is often attributed to the presence of the azomethine group (-NH-N=CH-), which is a key pharmacophore.[3]

Table 4: Antimicrobial Activity of Selected **2-Fluorobenzohydrazide** Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference(s)
4-Fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide	S. aureus	Equal to ceftriaxone	[9]
Hydrazide derivatives of fluorobenzoic acids	Gram-positive bacteria	General inhibitory activity	[5]
Fluoro-substituted aroylhydrazones	B. subtilis, S. aureus, E. coli, P. fluorescence, C. albicans, A. niger	Activity reported	[8]

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of hydrazide derivatives against bacterial strains.

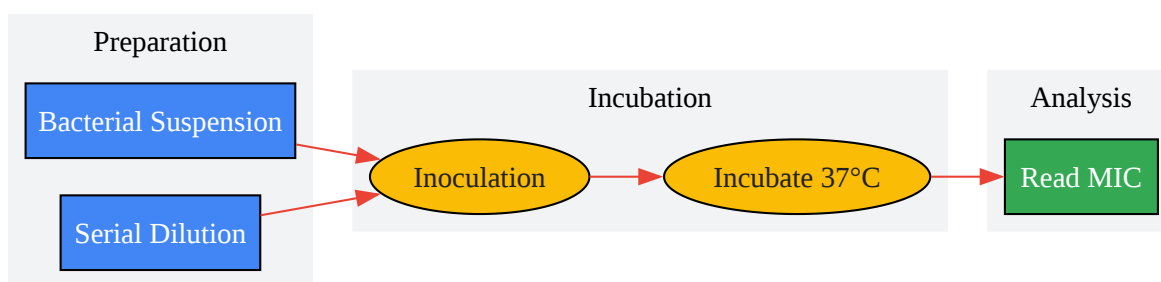
### Materials:

- Hydrazide derivative stock solution (in DMSO)
- Bacterial culture in logarithmic growth phase
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

### Procedure:

- Prepare a serial two-fold dilution of the hydrazide derivative in MHB in a 96-well plate.
- Adjust the bacterial culture to a concentration of approximately  $5 \times 10^5$  CFU/mL.

- Inoculate each well with the bacterial suspension.
- Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]



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Workflow for MIC determination.

## Anticancer Activity

Numerous derivatives of **2-Fluorobenzohydrazide** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis.[10]

Table 5: Anticancer Activity of Selected Hydrazone Derivatives

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference(s)
Fluorinated Schiff base (compound 6)	A549 (Lung)	0.64	[10]
Hydrazide-hydrazone derivative (3h)	PC-3 (Prostate)	1.32	[2]
Hydrazide-hydrazone derivative (3h)	MCF-7 (Breast)	2.99	[2]
Hydrazide-hydrazone derivative (3h)	HT-29 (Colon)	1.71	[2]

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

- Cancer cell line
- Hydrazide derivative stock solution (in DMSO)
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

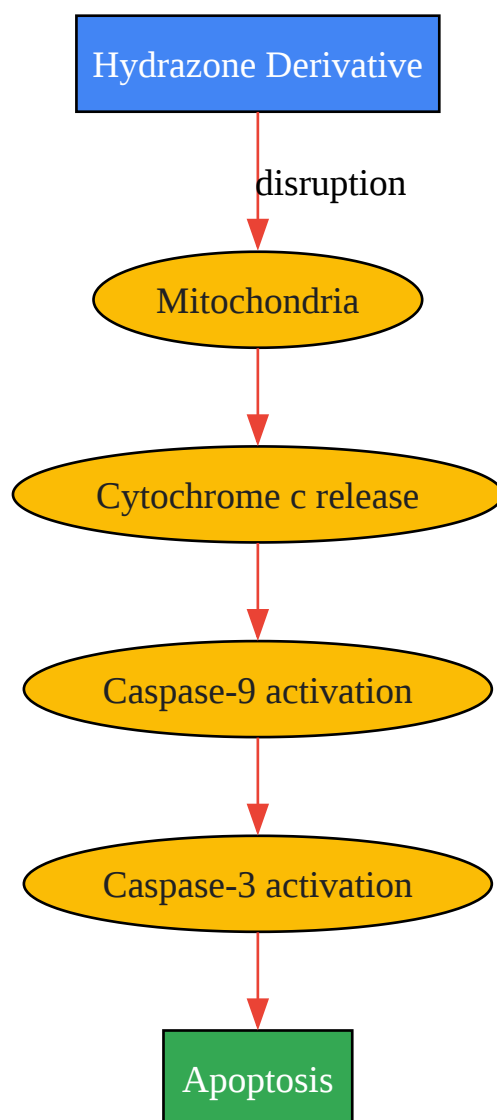


- Treat the cells with various concentrations of the hydrazide derivative for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value (the concentration of compound that inhibits cell growth by 50%) is determined.[5]

## Mechanism of Action and Signaling Pathways

The anticancer activity of many hydrazone derivatives is linked to their ability to induce apoptosis, or programmed cell death.[2][10] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11]

Several studies on hydrazone derivatives suggest that their pro-apoptotic effects are often mediated through the intrinsic pathway.[3] This pathway involves the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane.[12] Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[13] Specifically, the activation of caspase-9, an initiator caspase, leads to the subsequent activation of effector caspases like caspase-3, culminating in cell death.[3]



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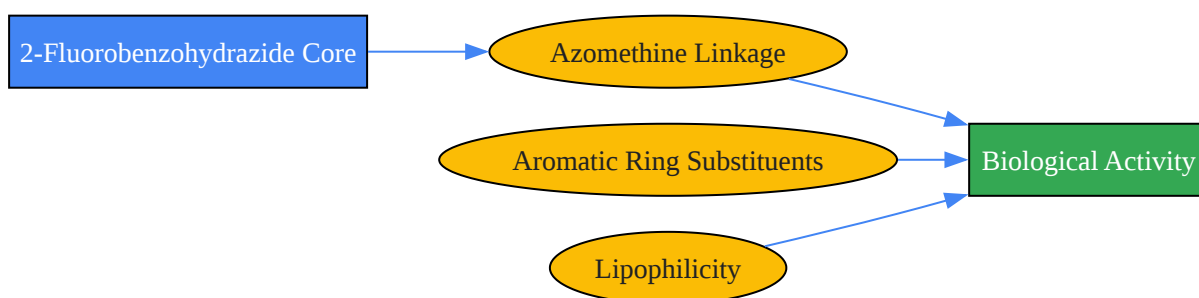
Proposed intrinsic apoptosis pathway.

## Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For hydrazone derivatives, several structural features have been identified as important for their antimicrobial and anticancer activities.

- The Azomethine Linkage ( $-N=CH-$ ): This group is considered a key pharmacophore and is essential for the biological activity of many hydrazones.[3]

- **Substitution on the Aromatic Rings:** The nature and position of substituents on the aromatic rings of both the benzohydrazide and the aldehyde/ketone moiety can significantly influence activity. Electron-withdrawing groups, such as nitro and halo groups, have been shown to enhance the antimicrobial and anticancer activities of some hydrazone series.[8]
- **Lipophilicity:** The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes and reach its target. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.



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Key SAR determinants for activity.

## Conclusion

**2-Fluorobenzohydrazide** serves as a valuable and versatile scaffold in the design and synthesis of novel compounds with significant biological activities. Its derivatives have demonstrated promising antimicrobial and anticancer properties, often acting through the induction of apoptosis. The synthetic accessibility of **2-Fluorobenzohydrazide**, coupled with the potential for diverse structural modifications, makes it an attractive starting point for the development of new therapeutic agents. Further research focusing on elucidating the precise molecular targets and mechanisms of action, along with systematic structure-activity relationship studies, will be crucial in harnessing the full therapeutic potential of this important chemical entity. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective drugs.

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